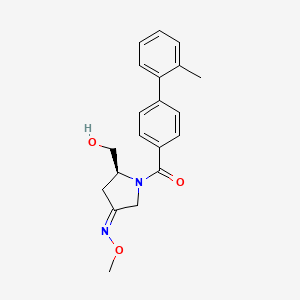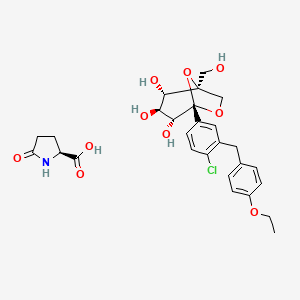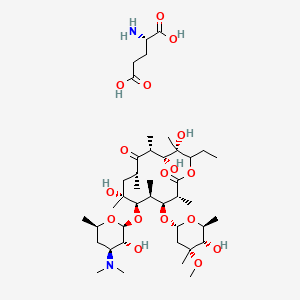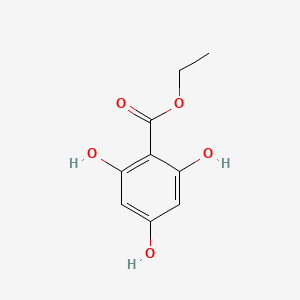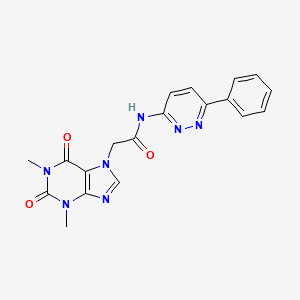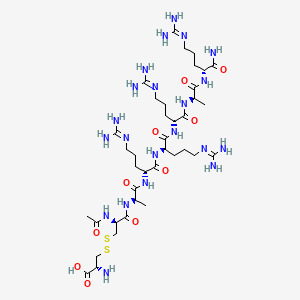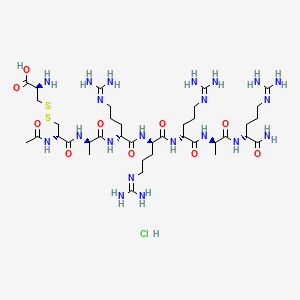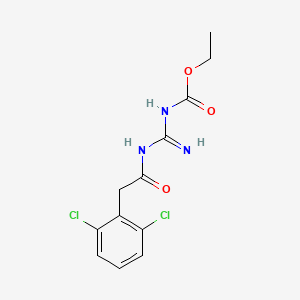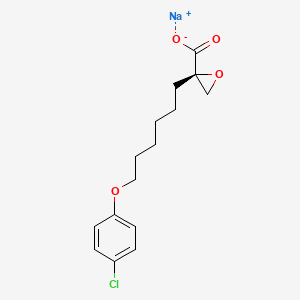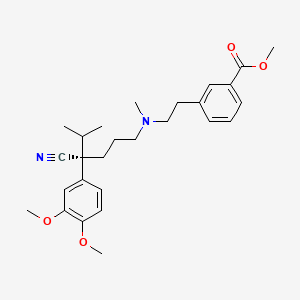![molecular formula C26H26N2O7 B607446 2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one CAS No. 1883737-63-0](/img/structure/B607446.png)
2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one
Overview
Description
2-Amino-3’-hydroxy-6’-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9’-xanthene]-1-one is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a spiro linkage between isoindole and xanthene moieties, and multiple ethoxy groups that enhance its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3’-hydroxy-6’-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9’-xanthene]-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole and xanthene precursors, followed by their coupling through a spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3’-hydroxy-6’-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9’-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce secondary amines .
Scientific Research Applications
2-Amino-3’-hydroxy-6’-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9’-xanthene]-1-one has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe due to its unique optical properties.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with reactive oxygen species. It selectively reacts with hydroxyl radicals and hypochlorous acid, forming highly fluorescent products that can be detected using fluorescence microscopy. This makes it an effective tool for studying oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar applications in imaging and diagnostics.
Rhodamine: Another fluorescent compound known for its high quantum yield and stability.
Coumarin: Used in various applications, including as a fluorescent probe and in pharmaceuticals.
Uniqueness
2-Amino-3’-hydroxy-6’-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9’-xanthene]-1-one stands out due to its enhanced solubility and reactivity, attributed to the multiple ethoxy groups. This makes it more versatile and effective in various applications compared to its counterparts .
Properties
IUPAC Name |
2-amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O7/c27-28-25(31)19-3-1-2-4-20(19)26(28)21-7-5-17(30)15-23(21)35-24-16-18(6-8-22(24)26)34-14-13-33-12-11-32-10-9-29/h1-8,15-16,29-30H,9-14,27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAZAGNYQREIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



